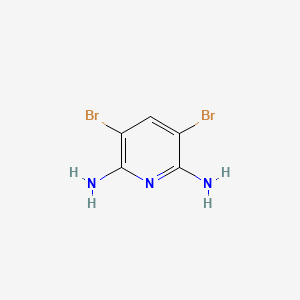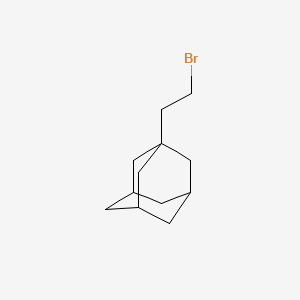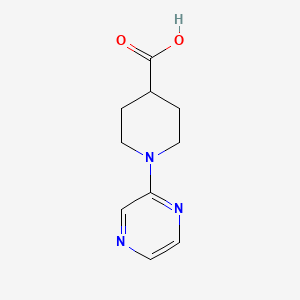
(5-Bromo-2-propoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-Bromo-2-propoxyphenyl)methanol is a brominated aromatic alcohol with a propoxy substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of (5-Bromo-2-propoxyphenyl)methanol.
Synthesis Analysis
The synthesis of related brominated aromatic compounds involves multi-step procedures that can be adapted to synthesize (5-Bromo-2-propoxyphenyl)methanol. For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a bromo-chlorophenyl ketone derivative . This suggests that a similar approach could be taken for the synthesis of (5-Bromo-2-propoxyphenyl)methanol, potentially involving the protection of the alcohol group, followed by a halogenation step to introduce the bromine atom.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography, as demonstrated in the second paper for a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone . This technique could be employed to determine the precise molecular structure of (5-Bromo-2-propoxyphenyl)methanol, including bond lengths, angles, and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds with nucleophiles, such as anilines, can be studied through kinetic experiments. The third paper discusses the kinetics of anilino-debromination reactions of a brominated thiophen compound in methanol . This information can be used to infer the reactivity of (5-Bromo-2-propoxyphenyl)methanol with nucleophiles, which may involve similar debromination mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be characterized by various techniques. For example, the crystal structure determination provides information on the crystal system, cell dimensions, and density . These properties are crucial for understanding the material's behavior in different conditions and its potential applications. The susceptibility constants obtained from kinetic studies can also shed light on the electronic effects of substituents on the aromatic ring, which in turn influence the compound's reactivity .
科学的研究の応用
Nucleophilic Substitution Reactions
- Reaction Dynamics: Studies on similar brominated compounds, like 2-bromo-5-nitrothiophene, have provided insights into the dynamics of nucleophilic substitution reactions, especially in different solvent conditions, which can be relevant to understanding the behavior of (5-Bromo-2-propoxyphenyl)methanol (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Bromination of Organic Compounds
- Chemoselective Bromination: Research on the bromination of organic compounds, such as 2,3-diarylcyclopent-2-en-1-ones, indicates the potential of (5-Bromo-2-propoxyphenyl)methanol in facilitating regio- and chemoselective bromination processes (Shirinian et al., 2012).
Methanol Conversion in Catalysis
- Hydrocarbon Formation from Methanol: Studies on methanol conversion to hydrocarbons over zeolite catalysts may indicate potential applications of (5-Bromo-2-propoxyphenyl)methanol in similar processes, especially in the formation of ethene and higher alkenes (Svelle et al., 2006).
Synthesis of Biologically Active Compounds
- Natural Product Synthesis: The compound has implications in the total synthesis of biologically active, naturally occurring compounds, as demonstrated in studies involving similar bromo-substituted phenyl methanols (Akbaba et al., 2010).
Photochemical Reactions
- Photodegradation Studies: Research on the photochemical decomposition of polybrominated compounds in methanol/water solutions provides a basis for understanding the photochemical behavior of (5-Bromo-2-propoxyphenyl)methanol, which may be relevant in environmental chemistry and photodegradation processes (Eriksson et al., 2004).
特性
IUPAC Name |
(5-bromo-2-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOIAUZZKJVNKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366930 |
Source


|
| Record name | (5-bromo-2-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693823-10-8 |
Source


|
| Record name | (5-bromo-2-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)





